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Compound of Interest

Compound Name: 1-Phenyl-1-decanol

Cat. No.: B12290155 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic alcohol, 1-Phenyl-1-decanol. The information detailed herein, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for

the unequivocal identification, characterization, and quality control of this compound in

research and development settings.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1-Phenyl-1-decanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.25-7.40 Multiplet 5H Ar-H

~4.60 Triplet 1H CH(OH)

~1.80 Multiplet 2H -CH(H)-CH(OH)

~1.20-1.40 Multiplet 14H -(CH₂)₇-

~0.88 Triplet 3H -CH₃

~1.5-2.5 Broad Singlet 1H -OH

Note: ¹H NMR data is predicted based on known chemical shift values for similar functional

groups. The chemical shift of the hydroxyl proton can vary depending on solvent and

concentration.

¹³C NMR

Chemical Shift (δ) ppm Assignment

~145 Ar-C (quaternary)

~128 Ar-CH

~127 Ar-CH

~126 Ar-CH

~75 CH(OH)

~39 -CH₂-CH(OH)

~32 -CH₂-

~29 -CH₂- (multiple)

~26 -CH₂-

~23 -CH₂-

~14 -CH₃
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Note: While a ¹³C NMR spectrum for 1-Phenyl-1-decanol is referenced in the PubChem

database (CID 572065), specific peak assignments are based on typical values for similar

structures.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch

~3030 Medium Aromatic C-H stretch

~2925, ~2855 Strong Aliphatic C-H stretch

~1600, ~1495, ~1450 Medium to Weak Aromatic C=C stretch

~1050 Medium C-O stretch

~700, ~760 Strong
Aromatic C-H bend (out-of-

plane)

Note: IR data is based on characteristic absorption frequencies for alcohols and aromatic

compounds.

Mass Spectrometry (MS)
Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

234 Low [M]⁺ (Molecular Ion)

216 Variable [M-H₂O]⁺

107 High [C₇H₇O]⁺ (Benzylic fragment)

79 Medium [C₆H₇]⁺

77 Medium [C₆H₅]⁺ (Phenyl cation)

Note: Mass spectrometry data is based on typical fragmentation patterns of secondary benzylic

alcohols and includes experimentally reported high-intensity fragments from PubChem (CID

572065).[1]
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Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-Phenyl-1-decanol (approximately 10-20 mg) is

dissolved in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard (δ 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR

spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve

an adequate signal-to-noise ratio. Standard acquisition parameters include a spectral width

of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45

degrees.

¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify

the spectrum to a series of singlets. A larger number of scans is usually required compared

to ¹H NMR.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. The chemical shifts are referenced to the internal

standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: A small drop of neat 1-Phenyl-1-decanol is placed between two

sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin liquid film.

Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride,

CCl₄) can be prepared and placed in a liquid IR cell.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b12290155?utm_src=pdf-body
https://www.benchchem.com/product/b12290155?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12290155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is

first recorded. The sample is then placed in the beam path, and the sample spectrum is

acquired. The instrument records an interferogram, which is then Fourier-transformed to

produce the final spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

Data Processing: The final spectrum is typically presented as percent transmittance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds like 1-Phenyl-1-decanol. A dilute solution

of the compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the

GC.

Ionization: As the compound elutes from the GC column and enters the mass spectrometer,

it is ionized, most commonly using Electron Ionization (EI) at 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative

intensity of the ions versus their m/z ratio.

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

relationship between the different spectroscopic techniques for structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

Caption: Complementary Nature of Spectroscopic Methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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